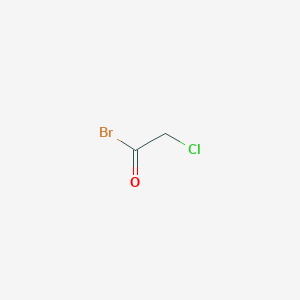

Chloroacetyl bromide

CAS No.: 15018-06-1

Cat. No.: VC14185345

Molecular Formula: C2H2BrClO

Molecular Weight: 157.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15018-06-1 |

|---|---|

| Molecular Formula | C2H2BrClO |

| Molecular Weight | 157.39 g/mol |

| IUPAC Name | 2-chloroacetyl bromide |

| Standard InChI | InChI=1S/C2H2BrClO/c3-2(5)1-4/h1H2 |

| Standard InChI Key | LKRZCUQFUCYWLZ-UHFFFAOYSA-N |

| Canonical SMILES | C(C(=O)Br)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Chloroacetyl bromide features a linear structure with a carbonyl group flanked by a chlorine atom and a bromine atom. The IUPAC name, 2-chloroacetyl bromide, reflects the positioning of the chlorine on the alpha carbon relative to the carbonyl . The SMILES notation (C(C(=O)Br)Cl) and InChIKey (LKRZCUQFUCYWLZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Computed Physicochemical Properties

PubChem-derived data highlight key properties (Table 1):

Table 1: Physicochemical Properties of Chloroacetyl Bromide

| Property | Value |

|---|---|

| Molecular Weight | 157.39 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 155.89775 Da |

The compound’s moderate lipophilicity (XLogP3 = 1.5) suggests solubility in organic solvents, while the absence of hydrogen bond donors aligns with its volatility and reactivity .

Synthesis and Industrial Production

Anhydride-Mediated Acylation

A patented method for synthesizing chloroacetylated peptides involves the formation of symmetric anhydrides from chloroacetic acid . The process proceeds as follows:

-

Anhydride Formation: Chloroacetic acid reacts with dicyclohexylcarbodiimide (DCC) in dichloromethane (CH₂Cl₂) at 25°C to form chloroacetic anhydride.

-

Peptide Coupling: The anhydride reacts with the N-terminus of a fully protected peptide resin (e.g., phenylacetamidomethyl resin), forming an amide bond .

-

Deprotection: Hydrogen fluoride (HF) treatment at 0°C for 2 hours removes protecting groups while preserving the chloroacetyl moiety .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Anhydride Formation | 25°C, 15 minutes |

| Coupling Temperature | 0–30°C |

| HF Treatment Duration | 2 hours at 0°C |

This method yields chloroacetylated peptides with minimal side reactions, critical for subsequent polymerization or conjugation .

Applications in Peptide Chemistry

Peptide Polymerization

Chloroacetyl bromide-modified peptides undergo autopolymerization via thioether bond formation when exposed to cysteine residues under alkaline conditions (pH 8.0) . For example, treating N-chloroacetyl cysteinyl peptides with 0.1M NaHCO₃ at 25°C for 5–12 hours generates polymers with molecular weights exceeding 8 kDa . The reaction’s progress is monitored via Ellman’s assay, which quantifies free thiol groups .

Protein-Peptide Conjugates

Chloroacetylated peptides conjugate to carrier proteins (e.g., bovine serum albumin) through thiol-mediated linkages. This strategy is pivotal in vaccine development, where antigenic peptides are displayed on immunogenic carriers . Conjugation occurs at 25°C over 48 hours, with yields ranging from 30–80% post-dialysis .

| Exposure Route | First Aid Measures |

|---|---|

| Inhalation | Move to fresh air; administer oxygen. |

| Skin Contact | Rinse with water for 15 minutes; seek medical attention. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume